

comparative study of MHC restriction of OVA (329-337) in different mouse strains

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Compound Name: OVA (329-337)

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Comparative Analysis of MHC Restriction of Ovalbumin (329-337) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Major Histocompatibility Complex (MHC) class II restriction of the ovalbumin peptide **OVA (329-337)** in commonly used laboratory mouse strains. Understanding the specific MHC alleles that present this immunodominant peptide is crucial for designing and interpreting immunological studies, including vaccine development and tumor immunology.

Data Summary: MHC Restriction of OVA (329-337)

The following table summarizes the MHC restriction of the **OVA (329-337)** peptide in two well-characterized mouse strains, C57BL/6 and BALB/c. This peptide is a core epitope of the longer OVA (323-339) peptide, which is widely used to study CD4+ T cell responses.

Mouse Strain	H-2 Haplotype	MHC Class II Allele	T-Cell Receptor Transgenic Model	T-Cell Response
C57BL/6	H-2b	I-Ab	OT-II	Proliferation, IFN- γ secretion
BALB/c	H-2d	I-Ad	DO11.10	Proliferation, IFN- γ secretion

The **OVA (329-337)** peptide is recognized by CD4⁺ T cells in the context of the I-Ab molecule in C57BL/6 mice and the I-Ad molecule in BALB/c mice.^{[1][2]} T cells from OT-II transgenic mice, which are on a C57BL/6 background, recognize the OVA (323-339) peptide presented by I-Ab, with the core epitope being residues 329-337.^{[1][3][4][5][6][7][8]} Similarly, DO11.10 transgenic T cells, from a BALB/c background, are specific for the same peptide presented by I-Ad.^{[1][9]}

Experimental Protocols

Detailed methodologies for key experiments used to determine and characterize the MHC restriction of **OVA (329-337)** are provided below.

MHC Class II-Peptide Binding Assay

This assay quantitatively measures the binding affinity of a peptide to a purified MHC class II molecule. A common method is a competition assay using fluorescence polarization.

Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. The ability of an unlabeled test peptide (e.g., OVA 329-337) to compete with the probe peptide for binding to the MHC molecule is measured. The concentration of the test peptide that inhibits 50% of the probe peptide binding (IC₅₀) is determined as a measure of its binding affinity.

Protocol:

- Reagent Preparation:
 - Purified, soluble recombinant MHC class II molecules (e.g., I-Ab or I-Ad).

- A high-affinity, fluorescently labeled probe peptide.
- Unlabeled competitor peptide (OVA 329-337) at various concentrations.
- Binding buffer (e.g., citrate-phosphate buffer, pH 5.5).
- Assay Setup (96-well or 384-well plate):
 - In each well, combine a constant concentration of the MHC class II molecule and the fluorescently labeled probe peptide.
 - Add serial dilutions of the unlabeled **OVA (329-337)** peptide.
 - Include control wells with MHC and probe peptide only (maximum binding) and probe peptide only (minimum binding).
- Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[\[10\]](#)
- Measurement: Measure fluorescence polarization using a suitable plate reader.
- Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled competitor peptide to determine the IC50 value.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific T cells in response to antigen presentation by antigen-presenting cells (APCs).

Principle: T cells are labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity halves. The proliferation of T cells can be quantified by measuring the dilution of CFSE using flow cytometry.

Protocol:

- Cell Preparation:

- Isolate CD4⁺ T cells from the spleen and lymph nodes of an OT-II or DO11.10 transgenic mouse.
- Isolate APCs (e.g., dendritic cells or splenocytes) from a wild-type C57BL/6 or BALB/c mouse, respectively.
- CFSE Labeling:
 - Resuspend the isolated T cells in PBS and add CFSE to a final concentration of 5 μ M.
 - Incubate for 10 minutes at 37°C.[\[11\]](#)
 - Quench the labeling reaction by adding fetal bovine serum (FBS).
 - Wash the cells with complete RPMI medium.
- Co-culture:
 - Plate the APCs in a 96-well plate.
 - Add the **OVA (329-337)** peptide at various concentrations to the wells.
 - Add the CFSE-labeled T cells to the wells.
 - Co-culture for 3 days at 37°C in a CO2 incubator.[\[12\]](#)
- Flow Cytometry:
 - Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
 - Analyze the CFSE fluorescence of the CD4⁺ T cells using a flow cytometer.
- Data Analysis: Quantify the percentage of divided cells by gating on the populations with reduced CFSE fluorescence.

IFN- γ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN- γ) upon stimulation.[\[13\]](#)[\[14\]](#)

Principle: An ELISpot plate is coated with an anti-IFN- γ capture antibody. T cells are cultured in the wells with APCs and the specific peptide. IFN- γ secreted by activated T cells is captured by the antibody on the membrane. A second, biotinylated anti-IFN- γ detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that forms a colored spot at the location of each IFN- γ -secreting cell.

Protocol:

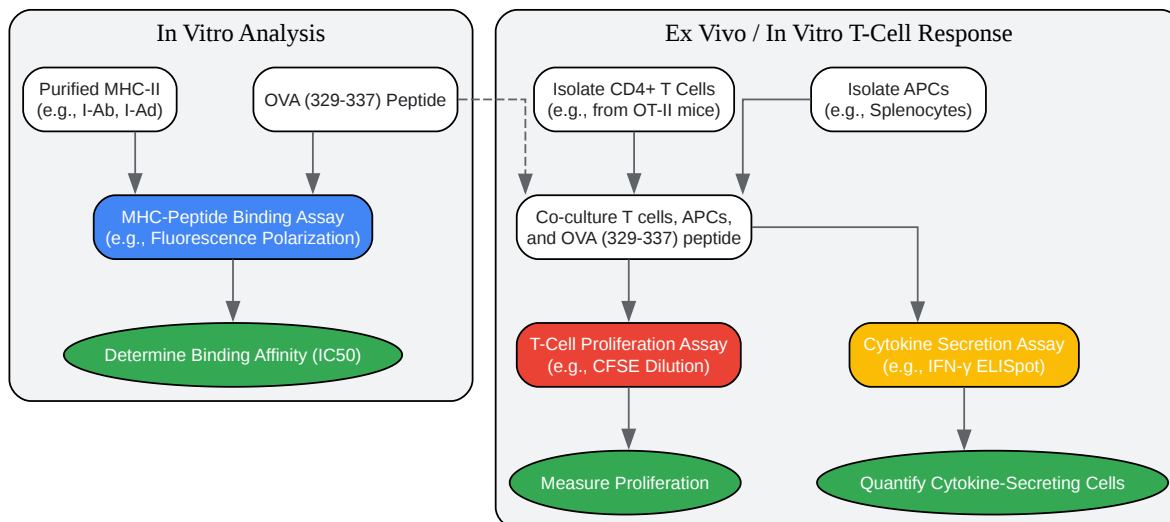
- **Plate Preparation:**
 - Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol.
 - Wash with sterile PBS.
 - Coat the plate with an anti-mouse IFN- γ capture antibody overnight at 4°C.
 - Wash and block the plate with sterile medium containing 10% FBS.
- **Cell Culture:**
 - Prepare a single-cell suspension of splenocytes from an immunized mouse (or use T cells and APCs as in the proliferation assay).
 - Add the cells to the wells of the ELISpot plate.
 - Add the **OVA (329-337)** peptide to the appropriate wells. Include a positive control (e.g., PHA or anti-CD3/CD28) and a negative control (medium only).
 - Incubate for 18-24 hours at 37°C in a CO₂ incubator.[\[15\]](#)
- **Detection:**
 - Discard the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

- Add a biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.
- Wash the plate with PBST and then PBS.
- Spot Development:
 - Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.
 - Stop the reaction by washing with distilled water.
 - Allow the plate to dry completely.
- Analysis: Count the number of spots in each well using an ELISpot reader.

Visualizations

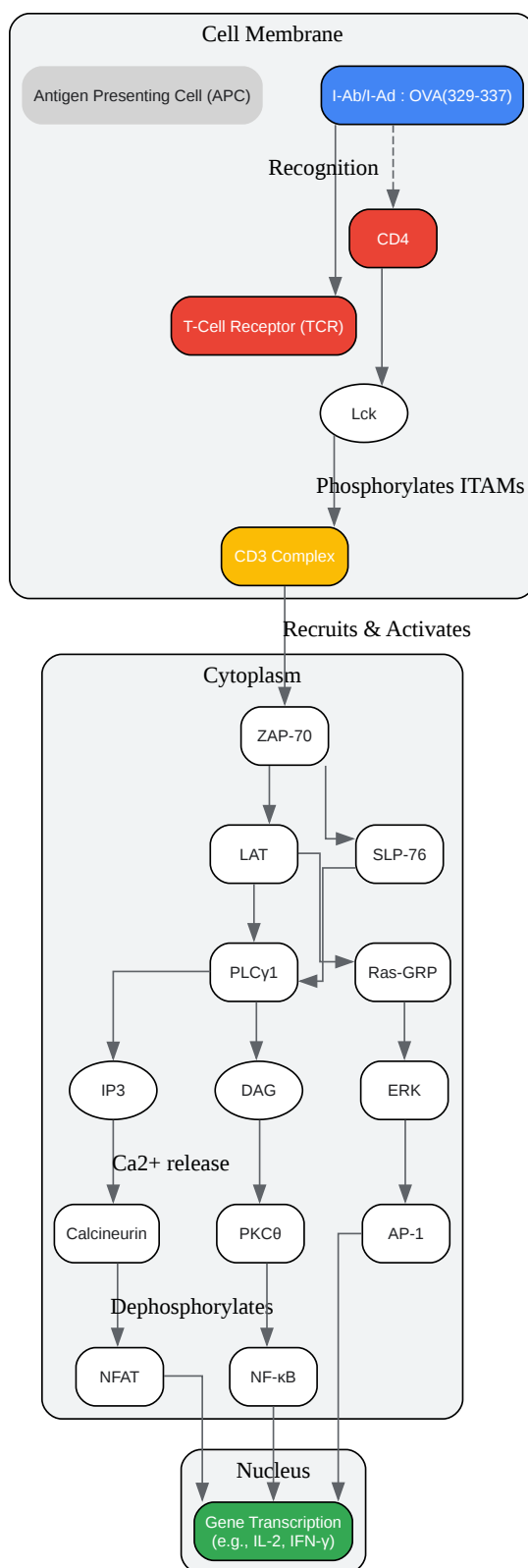
Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for determining MHC restriction and the signaling cascade initiated upon T-cell recognition of the **OVA (329-337)**-MHC complex.



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Caption: Experimental workflow for determining MHC restriction of **OVA (329-337)**.



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Caption: T-Cell Receptor (TCR) signaling pathway upon **OVA (329-337)** recognition.

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